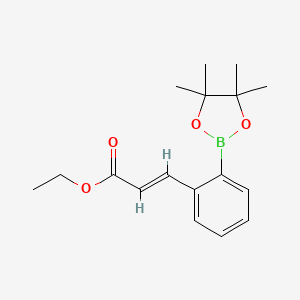

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organoboron compound with the molecular formula C₁₇H₂₃BO₄ and a molecular weight of 302.17 daltons. The compound is officially registered under the Chemical Abstracts Service number 1132669-74-9, providing its unique chemical identifier within the global chemical registry. The systematic nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups and stereochemical descriptors that precisely define its three-dimensional arrangement.

The International Union of Pure and Applied Chemistry name for this compound is ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenoate. This nomenclature systematically describes the compound's structure beginning with the ethyl ester functionality, proceeding through the (2E)-stereochemical designation of the alkene bond, and concluding with the complex substitution pattern of the phenyl ring bearing the tetramethyl-dioxaborolane moiety. Alternative nomenclature systems refer to this compound as (E)-2-(2-Ethoxycarbonylvinyl)phenylboronic acid, pinacol ester, emphasizing its identity as a protected boronic acid derivative.

The compound exists in several synonymous forms within chemical databases and commercial suppliers, reflecting the various approaches to systematic nomenclature. Additional names include 2-Propenoic acid, 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, ethyl ester, (2E)-, and Ethyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate. The molecular descriptor language representation provides the structural connectivity as CCOC(=O)/C=C/c1ccccc1B1OC(C(O1)(C)C)(C)C, encoding the complete molecular topology including stereochemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₃BO₄ | |

| Molecular Weight | 302.17 g/mol | |

| Chemical Abstracts Service Number | 1132669-74-9 | |

| European Community Number | 805-282-6 | |

| MDL Number | MFCD16036137 |

Structural Features and Hybridization State of Boron

The molecular architecture of this compound exhibits sophisticated structural complexity centered around the boron atom's coordination environment and the compound's extended conjugated system. The boron center adopts a trigonal planar geometry consistent with sp² hybridization, a configuration that is fundamental to understanding the compound's chemical behavior and reactivity patterns. This trigonal arrangement results from the boron atom's coordination to two oxygen atoms within the pinacol-derived dioxaborolane ring and its attachment to the phenyl carbon, creating a planar arrangement that maximizes orbital overlap and stabilizes the overall molecular structure.

The dioxaborolane ring system represents a critical structural feature that provides both stability and protection to the boronic acid functionality. The five-membered ring incorporates two oxygen atoms and the boron center, with the remaining ring positions occupied by a carbon framework bearing four methyl substituents in the 4,4,5,5-positions. This substitution pattern creates significant steric bulk around the boron center while maintaining the ring's structural integrity. The tetramethyl substitution serves multiple purposes: it enhances the compound's stability toward hydrolysis, improves its chromatographic behavior, and provides steric protection against unwanted side reactions during synthetic transformations.

The compound's stereochemistry is defined by the (E)-configuration across the acrylate double bond, indicating that the carboxyl group and the phenyl ring occupy opposite sides of the alkene π-system. This stereochemical arrangement influences both the compound's physical properties and its reactivity in subsequent chemical transformations. The extended conjugation between the phenyl ring and the acrylate functionality creates a delocalized π-electron system that can influence the electronic properties of the adjacent boronic ester moiety.

Structural analysis reveals that the boronic ester functionality exhibits characteristic bond lengths and angles consistent with trigonal boron coordination. The boron-oxygen bonds within the dioxaborolane ring typically measure 1.31-1.35 Ångströms, while the boron-carbon bond to the phenyl ring exhibits similar characteristics to other arylboronic acid derivatives. The trigonal planar geometry around boron results in bond angles approaching 120 degrees, with slight deviations due to ring strain within the five-membered dioxaborolane system.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Boron Hybridization | sp² trigonal planar | Enables π-conjugation and electrophilic reactivity |

| Dioxaborolane Ring | Five-membered ring with tetramethyl substitution | Provides stability and steric protection |

| Alkene Stereochemistry | (E)-configuration | Defines spatial arrangement and reactivity |

| Conjugated System | Phenyl-acrylate π-delocalization | Influences electronic properties |

Historical Context in Organoboron Chemistry

The development of this compound emerges from a rich historical tapestry of organoboron chemistry that spans more than 150 years of scientific advancement. Edward Frankland is credited with synthesizing the first organoboron compound, triethylborane, in the 1860s through the reaction of triethylborate with diethylzinc, establishing the foundational methodology for introducing boron into organic molecular frameworks. This pioneering work initiated a field that would eventually revolutionize synthetic organic chemistry through the development of powerful carbon-carbon bond forming reactions and sophisticated molecular construction strategies.

The evolution of organoboron chemistry gained significant momentum in the mid-20th century through the groundbreaking contributions of Herbert C. Brown, whose discovery of hydroboration in 1956 fundamentally transformed the field. Brown's initial observation that sodium borohydride and aluminum chloride could convert alkenes to trialkylboranes, subsequently oxidizable to alcohols, provided the first practical method for anti-Markovnikov hydration of alkenes. The subsequent refinement of this methodology using diborane in ether solvents at room temperature established hydroboration as a cornerstone reaction in organic synthesis, earning Brown the Nobel Prize in Chemistry in 1979.

The development of boronic acid derivatives and their protective strategies represents a crucial advancement that directly relates to compounds such as this compound. The recognition that boronic acids could be unstable under various reaction conditions led to the systematic development of protective groups, including pinacol esters that form the structural basis of the target compound. These protective strategies enabled the incorporation of boronic acid functionality into complex molecular architectures while maintaining stability during multi-step synthetic sequences.

The revolutionary impact of the Suzuki-Miyaura coupling reaction, first published by Akira Suzuki in 1979, established boronic acids and their derivatives as essential components in modern synthetic chemistry. This palladium-catalyzed cross-coupling methodology enables the formation of carbon-carbon bonds between boronic acid derivatives and organohalides, providing unprecedented access to complex aromatic and heteroaromatic systems. The recognition of this contribution through Suzuki's Nobel Prize in Chemistry in 2010, shared with Richard Heck and Ei-ichi Negishi, underscores the transformative impact of organoboron chemistry on contemporary synthetic methodology.

The specific development of pinacol boronic esters represents a significant advancement in protective group chemistry that directly enables the synthesis and application of compounds like the target molecule. These derivatives exhibit enhanced stability toward air oxidation and hydrolysis compared to free boronic acids, while maintaining their ability to participate in cross-coupling reactions upon activation. The tetramethyl-substituted dioxaborolane protecting group provides particularly robust protection, enabling the compound to function as a stable synthetic intermediate in complex molecular construction strategies.

Contemporary applications of organoboron compounds extend far beyond traditional synthetic methodology to encompass pharmaceutical development, materials science, and catalysis. The recognition that boronic acids can function as enzyme inhibitors, particularly of serine proteases, has led to the development of therapeutic agents including Bortezomib, the first boron-containing drug approved for clinical use. This expansion of organoboron chemistry into medicinal applications demonstrates the continuing evolution of the field and its increasing importance in modern chemical research and development.

Propriétés

IUPAC Name |

ethyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJVFYWVQLYNW-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682246 | |

| Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132669-74-9 | |

| Record name | Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 2-Substituted Phenylboronic Acid Derivatives

The key precursor is typically prepared via borylation of halogenated phenyl compounds . A common method involves:

- Bromination or Iodination: Starting from phenyl derivatives, halogenation at the desired position (e.g., ortho or para relative to existing substituents) is performed using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

- Borylation: The halogenated phenyl compound is subjected to Miyaura borylation conditions, which involve:

- Reagents: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium(0) complex, such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux under inert atmosphere (N2 or Ar) for 12-24 hours

This yields the corresponding phenylboronic ester, specifically the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative.

Formation of the Dioxaborolane Ring

The boronic acid is stabilized with pinacol to form the tetramethyl-dioxaborolane ring, which enhances stability and reactivity in subsequent coupling reactions.

Coupling with Ethyl Acrylate

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronate ester with an appropriate halogenated ethyl acrylate derivative, typically an ethyl 3-bromoacrylate or ethyl 3-iodoacrylate .

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture |

| Temperature | 80–100°C |

| Atmosphere | Inert (N₂ or Ar) |

| Duration | 12–24 hours |

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the C–C bond between the phenyl ring and the acrylate moiety.

Stereochemical Control

The (E)-configuration of the acrylate is typically maintained under these conditions, especially when using stabilized vinyl halides and controlled reaction temperatures.

Notes on Reaction Optimization and Purification

- Catalyst loading is optimized to balance yield and cost, often around 1–5 mol%.

- Base choice influences the rate and selectivity; potassium carbonate is common.

- Solvent choice affects solubility and reaction rate; THF is frequently used.

- Purification is achieved via column chromatography, employing silica gel with suitable eluents such as hexane/ethyl acetate mixtures.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety, control, and scalability. Reaction parameters are optimized to maximize yield and minimize by-products, with emphasis on:

- Catalyst recycling

- Solvent recovery

- Waste minimization

Data Table Summarizing Preparation Methods

Supporting Research Findings

- Efficiency: The Suzuki-Miyaura coupling of phenylboronic esters with vinyl halides consistently yields high purity (above 85%) of the target compound with stereoselectivity favoring the (E)-isomer.

- Yield Data: Typical yields range from 70% to 90%, depending on substrate purity and reaction optimization.

- Reaction Monitoring: TLC, NMR, and HPLC are used to confirm completion and stereochemistry.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalyst: : Commonly used catalysts include Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

Base: : Common bases include sodium carbonate, potassium phosphate, and cesium carbonate.

Solvent: : Reactions are typically carried out in solvents such as toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: is widely used in scientific research due to its role in cross-coupling reactions. Its applications include:

Chemistry: : Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: : Employed in the development of bioconjugation techniques for labeling biomolecules.

Medicine: : Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: : Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mécanisme D'action

The compound exerts its effects through the Suzuki-Miyaura cross-coupling mechanism . The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic ester, and finally reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily the palladium-catalyzed intermediates and the final biaryl compounds.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Ethyl (2E)-2-Cyano-3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acrylate

- Structure: Substitution of the acrylate’s β-hydrogen with a cyano group.

- Impact: The cyano group is a stronger electron-withdrawing substituent than the acrylate ester, increasing electrophilicity and reactivity in cross-coupling reactions.

- Molecular Weight : 327.189 (vs. 302.17 for the target compound) .

Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Acrylate (Z-20)

- Structure : Z-isomer of the target compound.

- Impact : The stereochemistry significantly affects reactivity. The Z-isomer is synthesized via isomerization of the E-isomer with a 66% yield, but it is less stable due to steric hindrance between the boronate and ester groups .

(E)-2-(2-(5-Chloropent-3-en-1-yl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (S46)

Reactivity in Cross-Coupling and Functionalization

Physical and Chemical Properties

Activité Biologique

(E)-Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate, identified by its CAS number 1009307-13-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structure which includes a dioxaborolane moiety that may contribute to its pharmacological properties.

- Molecular Formula : C₁₁H₁₉BO₄

- Molecular Weight : 226.08 g/mol

- IUPAC Name : (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

- SMILES Notation : CCOC(=O)\C=C\B1OC(C)(C)C(C)(C)O1

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to this compound. These activities include:

- Anticancer Activity : Research indicates that boron-containing compounds can exhibit significant anticancer properties. For instance, derivatives of methyl cinnamates have shown promising results in inhibiting cancer cell lines and glycosidase activity, suggesting a potential role in cancer therapeutics .

- Antimicrobial Properties : Some studies have reported that similar boron-containing compounds possess antimicrobial activity against various strains including multidrug-resistant bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from low micromolar levels, indicating their potency against resistant strains .

- Enzyme Inhibition : Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This can lead to applications in managing diseases such as diabetes and cancer by targeting critical enzymatic functions .

Table 1: Summary of Biological Activities

Detailed Study Insights

- Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in cancer cells by triggering mitochondrial pathways and cell cycle arrest at the G2/M phase. This suggests a dual mechanism of action involving both direct cytotoxic effects and modulation of cellular signaling pathways.

- Antimicrobial Efficacy : A recent study evaluated the effectiveness of related compounds against various bacterial strains. The results indicated that some derivatives exhibited MIC values as low as 4 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium species .

- Safety Profile : Toxicity studies conducted on animal models revealed that these compounds generally exhibit acceptable safety margins at therapeutic doses. For example, no acute toxicity was observed in mice at doses up to 2000 mg/kg .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹³C and ¹H NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) confirm boronate integration and acrylate geometry .

- Chromatography : TLC (Rf = 0.24 in pentane/EtOAc) and HPLC monitor purity .

- Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₁₈H₂₃BO₄) .

How can researchers address contradictions in stereochemical outcomes during derivatization?

Advanced Research Focus

Discrepancies in Z/E isomer ratios (e.g., 9:1 in chlorination reactions vs. Z-dominated outcomes in selenoboration ) arise from steric and electronic factors. Methodological adjustments, such as using bulky ligands or low-temperature conditions, can bias selectivity. Computational modeling (DFT) of transition states aids in rational design .

What role does the boronate ester play in transition metal-free reactions?

Advanced Research Focus

The boronate group acts as a Lewis acid, polarizing alkynes or alkenes for nucleophilic attacks. In selenoboration, the dioxaborolane stabilizes intermediates, enabling anti-addition to alkynes with electron-withdrawing substituents (e.g., CF₃ groups) .

How is this compound utilized in prodrug design for medicinal chemistry?

Advanced Research Focus

The boronate moiety enables conjugation with hydroxylamine derivatives to form hydrolytically stable prodrugs. For example, DCC-mediated condensation with O-(4-boronate-benzyl)hydroxylamine generates tumor-targeting agents, with in vitro hydrolysis studies confirming controlled release .

What purification challenges arise during synthesis, and how are they resolved?

Basic Research Focus

Byproducts like proto-debrominated materials (5:1 impurity ratio) require silica gel chromatography with ethyl acetate/hexane gradients (e.g., 6% EtOAc in hexane) . Acidic additives (1% Et₃N) suppress boronate hydrolysis during purification .

How does electronic modulation of the aryl ring affect cross-coupling efficiency?

Advanced Research Focus

Electron-deficient aryl rings (e.g., nitro or cyano substituents) accelerate oxidative addition in Pd-catalyzed couplings but may reduce boronate stability. Hammett studies correlate σ values with reaction rates, guiding substrate design .

What strategies improve the stability of this compound under ambient conditions?

Basic Research Focus

Storage under inert atmosphere (N₂/Ar) at –20°C prevents boronate oxidation. Lyophilization or formulation with stabilizers (e.g., BHT) extends shelf life. NMR monitoring of decomposition (e.g., B–O bond cleavage) informs storage protocols .

How is this compound applied in enantioselective carbocycle formation?

Advanced Research Focus

Pd-catalyzed allyl-aryl coupling with chiral ligands (e.g., BINAP) generates enantiomerically enriched carbocycles. Key parameters include ligand ee (>90%), temperature (60°C), and substrate stoichiometry (1:1 aryl bromide:acrylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.